molecular formula C17H21N3OS B2955012 N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1234878-77-3

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2955012
CAS No.: 1234878-77-3
M. Wt: 315.44
InChI Key: BOZIWFMKPOCDBJ-UHFFFAOYSA-N
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Description

N-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridin-2-yl-substituted piperidine moiety linked via a methylene bridge to the acetamide nitrogen, with a thiophen-2-yl group at the α-position of the acetamide. This structure combines aromatic (pyridine, thiophene) and alicyclic (piperidine) components, which are common in bioactive molecules targeting neurological or enzymatic pathways.

Properties

IUPAC Name

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c21-17(12-15-4-3-11-22-15)19-13-14-6-9-20(10-7-14)16-5-1-2-8-18-16/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZIWFMKPOCDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the pyridine and thiophene groups. Common synthetic routes include:

  • Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a nucleophile, such as an amine or thiol.

  • Reduction reactions: Reduction of intermediates to form the desired compound.

  • Coupling reactions: These reactions involve the joining of two or more fragments to form the final product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thiophene group to its corresponding sulfoxide or sulfone.

  • Reduction: Reduction of the pyridine ring to form pyridine derivatives.

  • Substitution: Replacement of functional groups on the piperidine or pyridine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed, depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: Substituted piperidine and pyridine derivatives.

Scientific Research Applications

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the biological context, but it generally involves interactions with enzymes, receptors, or other biomolecules. The thiophene group, in particular, plays a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural homology with several acetamide derivatives (Table 1). Key analogs include:

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₇H₁₉N₃OS 321.42 Pyridin-2-yl, piperidin-4-ylmethyl, thiophen-2-yl High lipophilicity due to thiophene
BG14080 () C₁₉H₂₃FN₂O₂S 362.46 4-Fluorophenoxy, piperidin-4-ylmethyl, thiophen-2-yl Enhanced electronic effects from fluorine
N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide () C₁₆H₁₉N₃OS 309.41 Phenylthiazol-2-yl, piperidin-1-yl Thiazole ring increases polarity
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () C₁₄H₁₆N₄O₂S 304.37 Dimethylpyrimidinylsulfanyl, methylpyridin-2-yl Sulfanyl group enhances stability
Key Observations :
  • Thiophene vs.
  • Piperidine Substituents : The piperidin-4-ylmethyl group in the target compound and BG14080 () introduces conformational flexibility, whereas piperidin-1-yl in restricts mobility .
  • Electronic Effects : Fluorine in BG14080 () and methoxy groups in analogs may modulate electronic density, affecting receptor binding or metabolic stability .

Physicochemical and Pharmacokinetic Inferences

  • Basicity : The piperidine nitrogen (pKa ~8–10) may protonate at physiological pH, enhancing solubility in acidic environments (e.g., stomach) .
  • Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas fluorinated or sulfanyl groups (e.g., ) may slow degradation .

Biological Activity

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Molecular Characteristics

PropertyValue
IUPAC Name This compound
Molecular Formula C16H20N4OS
CAS Number 1235105-66-4
Molecular Weight 316.42 g/mol

The compound features a piperidine ring substituted with a pyridine moiety and a thiophene ring, which contribute to its unique biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiophene derivatives, including this compound. Research indicates that related compounds can inhibit tumor cell proliferation and induce apoptosis through mechanisms involving the KEAP1-NRF2-GPX4 axis, which is crucial in regulating oxidative stress responses in cancer cells .

Antibacterial Properties

The compound exhibits notable antibacterial activity against various resistant bacterial strains. Studies have demonstrated that the thiophene derivatives can effectively bind to bacterial targets, stabilizing the complexes formed during treatment. This binding enhances their efficacy against pathogens that have developed resistance to conventional antibiotics .

The biological activity of this compound can be attributed to:

  • Inhibition of Key Enzymes: The compound may act as an inhibitor of specific protein kinases involved in cell signaling pathways related to cancer progression.
  • Oxidative Stress Modulation: By influencing the KEAP1-NRF2 pathway, it may help in managing oxidative stress within cells, thus promoting cell survival or death depending on the context.
  • Direct Interaction with Bacterial Targets: The structural features allow for effective interaction with bacterial enzymes or receptors, disrupting their function.

Case Study 1: Antitumor Mechanism

A study investigated the effects of related compounds on tumor cells, revealing that they inhibited proliferation and induced cell death through the KEAP1-NRF2-GPX4 axis. This mechanism highlights the potential for developing new cancer therapies based on this structural framework.

Case Study 2: Antibacterial Efficacy

Another study highlighted the antibacterial potential of thiophene derivatives against resistant bacterial strains, with specific binding interactions stabilizing the complexes formed during treatment. This finding suggests that modifications to the compound could enhance its antibacterial properties further .

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